

Structural Analysis of 3-(Bromomethyl)pyridine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)pyridine-2-carbonitrile

Cat. No.: B056254

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Abstract: This technical guide provides a comprehensive overview of the predicted structural and spectroscopic characteristics of **3-(Bromomethyl)pyridine-2-carbonitrile** (CAS RN: 116986-13-1). Due to the current absence of published experimental data for this specific compound, this document leverages data from analogous structures and established principles of spectroscopic and crystallographic analysis to provide a robust predictive model. Detailed experimental protocols for the synthesis, purification, and comprehensive structural elucidation of the title compound are also presented. This guide is intended for researchers, scientists, and professionals in the field of drug development who may be interested in the synthesis and characterization of novel pyridine derivatives.

Introduction

3-(Bromomethyl)pyridine-2-carbonitrile is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group, a cyano moiety, and a pyridine ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in research and development. This guide aims to fill the current gap in the literature by providing a detailed predictive analysis and a clear roadmap for its experimental characterization.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of **3-(Bromomethyl)pyridine-2-carbonitrile** is provided in the table below.

Property	Predicted Value	Source
CAS Number	116986-13-1	--INVALID-LINK--[1]
Molecular Formula	C ₇ H ₅ BrN ₂	--INVALID-LINK--[1]
Molecular Weight	197.03 g/mol	--INVALID-LINK--[1]
Appearance	Predicted to be a solid at room temperature	Inferred from related structures

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **3-(Bromomethyl)pyridine-2-carbonitrile**, based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **3-(Bromomethyl)pyridine-2-carbonitrile** in CDCl₃ is expected to show three distinct signals corresponding to the three types of aromatic protons and one signal for the benzylic protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.7	Doublet of Doublets	1H	H-6	The proton at position 6 is deshielded by the adjacent nitrogen atom and is expected to appear at the lowest field.
~ 7.9	Doublet of Doublets	1H	H-4	The proton at position 4 will be influenced by the electron-withdrawing cyano group.
~ 7.4	Doublet of Doublets	1H	H-5	The proton at position 5 is expected to be the most shielded of the aromatic protons.
~ 4.6	Singlet	2H	-CH ₂ Br	The benzylic protons adjacent to the bromine atom are expected to appear as a singlet in this region.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ will likely display seven signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 152	C-6	The carbon adjacent to the nitrogen is expected to be the most deshielded aromatic carbon.
~ 140	C-4	Aromatic carbon.
~ 130	C-5	Aromatic carbon.
~ 125	C-3	The carbon bearing the bromomethyl group.
~ 118	C-2	The carbon bearing the cyano group.
~ 115	-CN	The carbon of the nitrile group.
~ 30	-CH ₂ Br	The benzylic carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is predicted to show characteristic absorption bands for the C≡N, C-Br, and aromatic C-H and C=C/C=N bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretching
~ 2230	Strong	C≡N stretching of the nitrile group
~ 1600-1450	Medium to Strong	Aromatic C=C and C=N ring stretching
~ 1250	Medium	C-H in-plane bending
~ 800-700	Strong	C-H out-of-plane bending
~ 650	Medium	C-Br stretching

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
197/199	Molecular ion peaks (M^+ , M^{+2}) with approximately equal intensity, characteristic of the presence of one bromine atom.
118	Loss of Br radical ($[M-Br]^+$)
91	Loss of Br and HCN ($[M-Br-HCN]^+$)

Proposed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and structural characterization of **3-(Bromomethyl)pyridine-2-carbonitrile**.

Synthesis of 3-(Bromomethyl)pyridine-2-carbonitrile

This proposed synthesis is adapted from procedures for analogous brominations of methyl-substituted pyridines.

Materials:

- 3-Methylpyridine-2-carbonitrile^[2]
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of 3-methylpyridine-2-carbonitrile (1.0 eq) in CCl_4 , add NBS (1.1 eq) and a catalytic amount of BPO or AIBN.
- Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with a saturated NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **3-(Bromomethyl)pyridine-2-carbonitrile**.

Structural Characterization

4.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: For ^1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, use a proton-decoupled pulse sequence. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to confirm assignments.

4.2.2. FT-IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the FT-IR spectrum on a standard FT-IR spectrometer over the range of 4000-400 cm^{-1} .

4.2.3. Mass Spectrometry

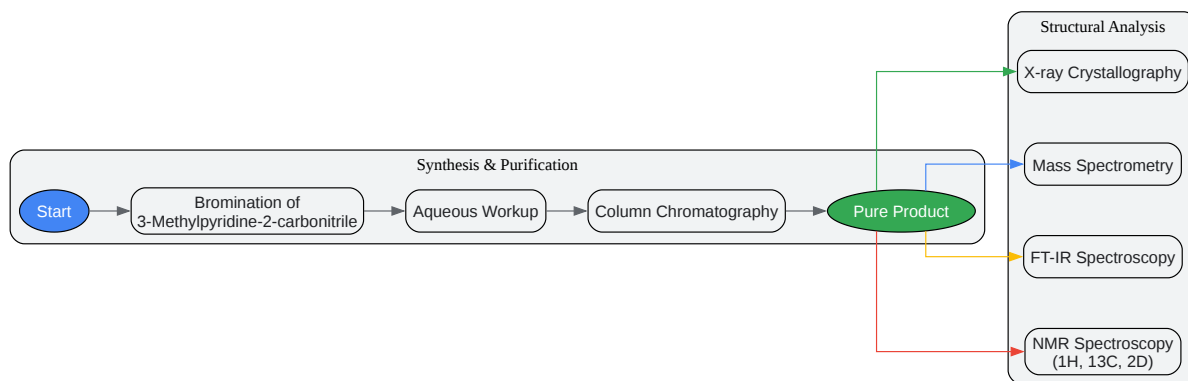
- **Instrumentation:** Obtain the mass spectrum using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
- **Analysis:** Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

4.2.4. X-ray Crystallography

- **Crystal Growth:** Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate).
- **Data Collection:** Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo $K\alpha$ or Cu $K\alpha$ radiation.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Structure Solution and Refinement:** Solve the crystal structure using direct methods and refine the structure by full-matrix least-squares on F^2 .[\[3\]](#)[\[4\]](#)[\[5\]](#)

Visualizations

The following diagrams illustrate the proposed experimental workflow and the structural features of **3-(Bromomethyl)pyridine-2-carbonitrile**.



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Caption: Proposed experimental workflow for the synthesis and structural analysis.

3-(Bromomethyl)pyridine-2-carbonitrile

Predicted ^1H NMR Shifts (ppm)

H-6: ~8.7

H-4: ~7.9

H-5: ~7.4

-CH₂Br: ~4.6

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Caption: Key structural features and predicted ^1H NMR chemical shifts.

Conclusion

This technical guide provides a detailed predictive structural analysis of **3-(Bromomethyl)pyridine-2-carbonitrile**, a compound for which experimental data is not currently available in the public domain. The predicted spectroscopic data, including ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry, offer a valuable reference for researchers working with this molecule. Furthermore, the comprehensive experimental protocols outlined herein provide a clear and actionable path for the synthesis and rigorous structural characterization of this promising chemical intermediate. The information presented is intended to facilitate further research and application of **3-(Bromomethyl)pyridine-2-carbonitrile** in various fields of chemical science.

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